molecular formula C17H18FNO3S B2968554 ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate CAS No. 933214-23-4

ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate

Cat. No.: B2968554
CAS No.: 933214-23-4
M. Wt: 335.39
InChI Key: BPJVXEKCQPGUAA-UHFFFAOYSA-N
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Description

Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of thiochromene derivatives This compound is characterized by the presence of a fluorine atom, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a nucleophilic substitution reaction involving a suitable piperidine derivative.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Various substituted derivatives

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and thiochromene core play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Fluoroquinolones: Known for their antibacterial activity, these compounds share the presence of a fluorine atom and a heterocyclic core.

    Thiochromene Derivatives: Compounds with similar thiochromene cores but different substituents, which may exhibit varying biological activities.

    Piperidine Derivatives: Compounds with piperidine rings that are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 1-(6-fluoro-4-oxothiochromen-3-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c1-2-22-17(21)11-5-7-19(8-6-11)14-10-23-15-4-3-12(18)9-13(15)16(14)20/h3-4,9-11H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJVXEKCQPGUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CSC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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